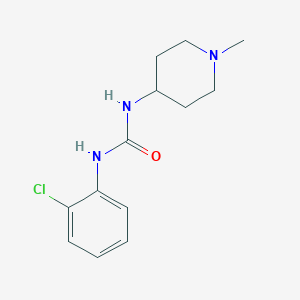
N-(2-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea, commonly known as CPPU, is a synthetic plant growth regulator that belongs to the family of substituted urea compounds. CPPU is widely used in the agricultural industry to enhance the growth and quality of fruits and vegetables. CPPU has been found to be effective in increasing the size, color, and sugar content of fruits, as well as improving the yield of crops.
科学的研究の応用
CPPU has been extensively studied for its plant growth regulatory properties. CPPU has been found to be effective in promoting cell division, elongation, and differentiation, leading to increased fruit size and yield. CPPU has been used in various crops, including grapes, kiwifruit, tomatoes, and strawberries. CPPU has also been studied for its potential use in tissue culture and micropropagation of plants.
作用機序
CPPU acts as a cytokinin-like compound that stimulates cell division and differentiation. CPPU binds to the cytokinin receptors in plants, leading to the activation of the cytokinin signaling pathway. The activation of the cytokinin signaling pathway promotes cell division and differentiation, leading to increased fruit size and yield.
Biochemical and Physiological Effects:
CPPU has been found to have various biochemical and physiological effects on plants. CPPU has been shown to increase the sugar content, acidity, and vitamin C content of fruits. CPPU has also been found to improve the antioxidant activity of fruits, leading to increased shelf life and improved quality. CPPU has been shown to have no adverse effects on the nutritional quality of fruits.
実験室実験の利点と制限
CPPU has several advantages for lab experiments. CPPU is easy to synthesize and has a high purity. CPPU is also stable and can be stored for a long time. However, CPPU has some limitations for lab experiments. CPPU is toxic to humans and animals and should be handled with care. CPPU is also expensive, which limits its use in large-scale experiments.
将来の方向性
CPPU has several potential future directions. CPPU can be used to improve the yield and quality of various crops, leading to increased food production. CPPU can also be used in tissue culture and micropropagation of plants, leading to the production of disease-free and high-quality plants. CPPU can also be used in the development of new plant growth regulators with improved properties. Further research is needed to explore the potential applications of CPPU in the agricultural industry.
合成法
CPPU is a synthetic compound that can be synthesized through a multistep process. The synthesis method involves the reaction of 2-chlorobenzoyl isocyanate with 1-methyl-4-piperidinol to form the intermediate compound 2-chlorophenyl-N-methylcarbamate. The intermediate compound is then reacted with ammonia to yield CPPU. The synthesis method of CPPU has been optimized to improve the yield and purity of the compound.
特性
IUPAC Name |
1-(2-chlorophenyl)-3-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-17-8-6-10(7-9-17)15-13(18)16-12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIQDQGZXTTWHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(allyloxy)-3-methoxyphenyl]-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380740.png)
![3-[(3-fluorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5380750.png)
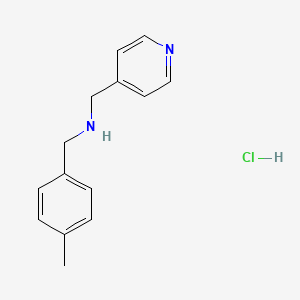


![5-[(3-acetylphenoxy)methyl]-N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5380782.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5380794.png)
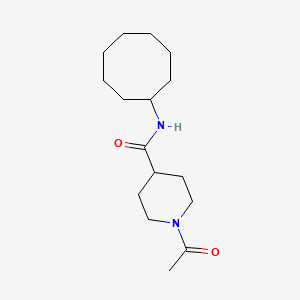
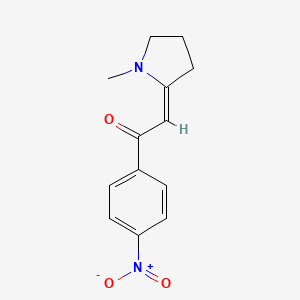
![N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5380822.png)
![2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5380827.png)
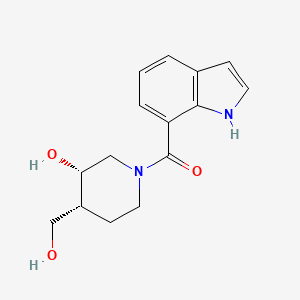
![2-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5380834.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5380846.png)